Cas no 1567127-05-2 (4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride)

4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-methyl-5-(2-methylpropyl)-
- 4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride
-
- MDL: MFCD25946032
- Inchi: 1S/C7H12ClN3O2S/c1-5(2)4-6-9-10-7(11(6)3)14(8,12)13/h5H,4H2,1-3H3
- InChI Key: KZHBBGJAETZIGJ-UHFFFAOYSA-N
- SMILES: N1=C(CC(C)C)N(C)C(S(Cl)(=O)=O)=N1
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-284486-0.05g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 0.05g |
$587.0 | 2023-09-07 | ||
Enamine | EN300-284486-0.1g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 0.1g |
$615.0 | 2023-09-07 | ||
Enamine | EN300-284486-5.0g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 5g |
$2152.0 | 2023-06-03 | ||
Enamine | EN300-284486-0.5g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 0.5g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-284486-10.0g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 10g |
$3191.0 | 2023-06-03 | ||
Ambeed | A1087159-1g |
4-Methyl-5-(2-methylpropyl)-4h-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 95% | 1g |
$541.0 | 2024-04-23 | |
Enamine | EN300-284486-10g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 10g |
$3007.0 | 2023-09-07 | ||
Enamine | EN300-284486-2.5g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 2.5g |
$1370.0 | 2023-09-07 | ||
Enamine | EN300-284486-1g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 1g |
$699.0 | 2023-09-07 | ||
Enamine | EN300-284486-1.0g |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1567127-05-2 | 1g |
$743.0 | 2023-06-03 |
4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride
4-Methyl-5-(2-Methylpropyl)-4H-1,2,4-Triazole-3-Sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1567127-05-2, known as 4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features and its potential applications in various industrial and research settings. The triazole ring system, combined with the sulfonyl chloride functional group, makes this molecule a versatile building block for further chemical transformations.
Recent studies have highlighted the importance of sulfonyl chlorides as reactive intermediates in the synthesis of sulfonamides and sulfonates. These compounds are widely used in pharmaceuticals, agrochemicals, and advanced materials due to their ability to undergo nucleophilic substitution reactions under mild conditions. The 4H-1,2,4-triazole core of this compound adds an additional layer of reactivity and stability, making it a valuable precursor for the development of bioactive molecules.
The synthesis of 4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves a multi-step process that begins with the preparation of the triazole ring system. Researchers have explored various methods to optimize this process, including the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency. These advancements have not only improved the yield but also reduced the environmental footprint of the production process.
In terms of applications, this compound has shown promise in the development of novel materials with tailored properties. For instance, its reactivity allows for the incorporation into polymer systems where it can serve as a crosslinking agent or a functionalizing agent. Additionally, its ability to participate in click chemistry reactions has opened new avenues for its use in drug delivery systems and bioconjugation technologies.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of sulfonyl chlorides like this compound. Advanced quantum mechanical calculations have revealed that the electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of adjacent functional groups. This understanding has enabled chemists to design more efficient synthetic pathways and predict reaction outcomes with greater accuracy.
The integration of green chemistry principles into the synthesis and application of 4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride has also been a focal point of recent research. By utilizing renewable feedstocks and minimizing waste generation, scientists are working towards making this compound more sustainable for large-scale production. These efforts align with global initiatives to promote environmentally friendly chemical processes.
In conclusion, 4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride stands as a testament to the ongoing advancements in chemical synthesis and materials science. Its unique properties and versatile reactivity continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in both academic studies and industrial applications.
1567127-05-2 (4-methyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride) Related Products
- 1353970-98-5(4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester)
- 2309466-56-4(Tert-butyl 4-(2-bromopyridin-3-yl)-4-hydroxy-1,2-oxazinane-2-carboxylate)
- 1261605-42-8(4-Chloro-3-(difluoromethyl)toluene)
- 2229113-69-1(1-(3-phenoxyphenyl)cyclopentan-1-amine)
- 2229093-01-8(3-(2-ethynylphenyl)-4,4-difluorobutanoic acid)
- 2138576-23-3(2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride)
- 2694732-11-9(3-(methoxycarbonyl)-1-methyl-1H-pyrrolo3,2-bpyridine-6-carboxylic acid)
- 2228126-61-0(2-amino-3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid)
- 2248260-80-0(Tert-butyl 2-amino-3-piperidin-1-ylpropanoate)
- 147149-44-8(N-Methyl-4-(2-chloroacetamido)benzoic acid)
